molecular formula C20H22N2O5S B2517975 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-63-2

2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2517975
CAS No.: 898454-63-2
M. Wt: 402.47
InChI Key: SAYBWUJWHLOBCD-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of kinase inhibition. Its molecular architecture integrates a tetrahydro-pyrroloquinoline core, a scaffold recognized for its potential in interacting with protein binding sites , with a benzenesulfonamide group, a moiety frequently associated with inhibiting carbonic anhydrases and various kinases . This structural combination suggests a mechanism of action that likely involves high-affinity binding to the adenosine triphosphate (ATP) pockets of specific enzymes, thereby modulating critical intracellular signaling pathways. Current research applications are primarily focused on its utility as a chemical probe to investigate the function of understudied kinases and to elucidate the role of these enzymes in disease pathologies such as cancer proliferation and neurodegenerative disorders. The compound's specific substitution pattern is designed to optimize selectivity and potency, making it a valuable tool for target validation and lead compound development in early-stage drug discovery programs. This product is intended for use in controlled laboratory settings to advance fundamental scientific knowledge.

Properties

IUPAC Name

2,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)18-11-15(26-2)6-7-17(18)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYBWUJWHLOBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound dissects into two primary components:

  • 1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine
  • 2,5-Dimethoxybenzenesulfonyl chloride

Coupling these intermediates via sulfonamide bond formation provides the final product.

Synthesis of 1-Methyl-2-Oxo-Pyrroloquinoline Amine

Cyclization of Tetrahydroquinoline Precursors

The pyrroloquinoline core is synthesized via a Friedel-Crafts alkylation followed by palladium-catalyzed cyclization. Starting with 2-methoxy-5-nitroaniline, formylation with acetic anhydride and formic acid yields N-(2-methoxy-5-nitrophenyl)formamide. Hydrogenation over Pd/C in dimethylformamide (DMF) reduces the nitro group to an amine, producing N-(5-amino-2-methoxyphenyl)formamide.

Critical Step: Oxidative Cyclization

Treatment with ceric ammonium nitrate (CAN) in acetonitrile/water induces oxidative cyclization, forming the pyrroloquinoline skeleton. Subsequent methylation at the 1-position employs methyl iodide in tetrahydrofuran (THF) with potassium tert-butoxide as base, achieving 85% yield.

Table 1: Optimization of Cyclization Conditions

Oxidant Solvent System Temperature Yield (%)
CAN CH3CN/H2O 0°C → RT 78
KMnO4 H2O/CH2Cl2 50°C 42
H2O2/FeSO4 EtOH/H2O RT 31

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Directed Bromination-Sulfonation Approach

p-Dimethoxybenzene undergoes regioselective bromination using N-bromosuccinimide (NBS) in DMF at 10°C, yielding 2,5-dibromo-1,4-dimethoxybenzene. Subsequent sulfonation with fuming sulfuric acid at 90°C for 6 hours installs the sulfonic acid group at the 3-position, followed by chlorination with PCl5 to generate the sulfonyl chloride (72% overall yield).

Mechanistic Insight :
The electron-donating methoxy groups direct electrophilic substitution to the para positions, but steric hindrance from bromine atoms forces sulfonation into the meta position relative to methoxy groups.

Sulfonamide Coupling and Final Functionalization

Nucleophilic Aromatic Substitution

Reacting 1-methyl-2-oxo-pyrroloquinoline-8-amine (1.2 eq) with 2,5-dimethoxybenzenesulfonyl chloride (1 eq) in DMSO containing K2CO3 (2 eq) at room temperature for 12 hours achieves 89% coupling efficiency. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the amine to form a nucleophilic amide ion
  • Attack on the electrophilic sulfur center in the sulfonyl chloride

Table 2: Coupling Reaction Optimization

Base Solvent Time (h) Yield (%)
K2CO3 DMSO 12 89
Et3N THF 24 67
NaOH H2O/EtOH 6 58

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Sulfonylation

A novel method condenses 2-methoxy-5-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, simultaneously forming the pyrroloquinoline core and introducing the sulfonamide group via in situ generated benzenesulfonyl radicals. While reducing step count, this approach yields only 54% product due to competing side reactions.

Enzymatic Sulfonamide Bond Formation

Immobilized lipase B from Candida antarctica catalyzes the coupling between 2,5-dimethoxybenzenesulfonic acid and the pyrroloquinoline amine in ionic liquid media. Though environmentally favorable, the 63% yield and high enzyme costs limit industrial applicability.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, SO2NH), 7.58 (d, J=8.5 Hz, 1H, Ar-H), 6.92 (d, J=8.5 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH3), 3.72 (s, 3H, OCH3), 3.35 (s, 3H, NCH3).
  • HRMS (ESI+) : m/z calculated for C20H21N2O5S [M+H]+: 401.1174, found: 401.1176.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 99.2% purity at 254 nm, with retention time 12.4 minutes.

Industrial Production Considerations

Continuous Flow Synthesis

Implementing a plug-flow reactor system for the cyclization step improves heat transfer and reduces reaction time from 8 hours to 45 minutes. Coupling this with membrane-based solvent exchange units enables 92% recovery of DMSO for reuse.

Waste Stream Management

The bromination step generates stoichiometric succinimide waste, which is repurposed as a nitrogen source in agricultural fertilizers after neutralization with Ca(OH)2.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, transforming the methoxy groups into more reactive intermediates.

  • Reduction: The presence of specific functional groups allows for reduction reactions, potentially altering its pharmacological properties.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can modify the benzenesulfonamide portion.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: Commonly using lithium aluminum hydride or sodium borohydride.

  • Substitution: Employing reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.

Major Products:

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. These studies highlight the potential of this compound in cancer therapeutics due to its selective cytotoxicity and ability to disrupt cancer cell proliferation .

Molecular Modeling and Structure–Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of sulfonamide derivatives. By analyzing the molecular structure and its interactions with biological targets, researchers can optimize the compound for enhanced efficacy. Molecular docking studies support these findings by illustrating how the compound interacts with specific biological receptors or enzymes .

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition is crucial for developing new anti-inflammatory agents that can effectively manage conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFocusFindings
Antitumor Evaluation Evaluated cytotoxicity against cancer cell linesSignificant activity against HCT-116 and MCF-7 cells with IC50 values indicating potent activity .
Molecular Docking Study Interaction analysis with COX enzymesConfirmed binding affinity suggesting potential as an anti-inflammatory agent .
Structure–Activity Relationship QSAR modeling for derivative optimizationIdentified key structural features contributing to enhanced biological activity .

Mechanism of Action

This compound’s mechanism of action is intricate, involving specific molecular targets such as enzymes or receptors. Its effects are mediated through binding interactions that influence cellular pathways. Understanding these interactions provides insights into its biological activity and therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrroloquinolinone Derivatives

Compound Name Core Structure Substituent/Linker Molecular Weight Key Functional Groups
Target Compound Pyrrolo[3,2,1-ij]quinolinone 2,5-Dimethoxybenzenesulfonamide Not Provided Sulfonamide, methoxy
N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Pyrrolo[3,2,1-ij]quinolinone Oxalamide with dimethylfuran-hydroxyethyl 397.4 Oxalamide, furan, hydroxyethyl
N1-(3,5-Dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Pyrrolo[3,2,1-ij]quinolinone Oxalamide with dimethylphenyl 363.4 Oxalamide, dimethylphenyl

Key Observations:

Linker Chemistry: The target compound employs a sulfonamide linker, which is more rigid and polar compared to the oxalamide linkers in and .

Aromatic Substituents : The 2,5-dimethoxy groups on the benzene ring (target compound) contrast with the dimethylfuran () and dimethylphenyl () groups. Methoxy substituents increase electron density and may improve solubility compared to hydrophobic methyl groups.

Molecular Weight : The oxalamide analogs have molecular weights ranging from 363.4 to 397.4, suggesting the target compound (with a bulkier sulfonamide group) likely exceeds 400 g/mol, impacting pharmacokinetic properties like membrane permeability.

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, analogs in –4 and 6–7 provide insights:

  • Melting Points: Pyrroloquinolinone derivatives with oxalamide linkers (e.g., ) lack reported melting points, but tetrahydroimidazo[1,2-a]pyridine analogs (–4) exhibit melting points between 215–245°C, suggesting high thermal stability for fused bicyclic systems .
  • NMR Signatures : The target compound’s benzenesulfonamide group would show distinct ¹H NMR signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–7.5 ppm), differing from oxalamide NH protons (~δ 8–10 ppm) in –7 .

Biological Activity

The compound 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a pyrroloquinoline derivative. Its molecular formula is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S, indicating the presence of methoxy groups and a sulfonamide functional group which are often associated with enhanced biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinolone have shown activity against tuberculosis pathogens with minimal inhibitory concentrations (MIC) suggesting potential applications in treating resistant infections .

Anticancer Potential

Studies have demonstrated that related compounds possess notable anticancer activity. For example, compounds incorporating similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) analysis highlighted that the presence of specific substituents on the phenyl ring contributes to enhanced cytotoxicity against human cancer cells .

CompoundCell LineIC50 (µM)Activity
13HCT-15<30High
13Jurkat<30High

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition is crucial for the development of antiparasitic and anticancer drugs .

Case Studies

  • Antituberculosis Screening
    A study screening a library of quinolone derivatives identified several compounds with promising antituberculosis activity. The mechanism involved disruption of bacterial DNA synthesis, which is critical for bacterial proliferation .
  • Cytotoxicity Testing
    In vitro studies on synthesized analogs showed that modifications in the pyrroloquinoline structure significantly affected their cytotoxic profiles against different cancer cell lines. For instance, a derivative with enhanced methoxy substitution displayed increased potency against glioblastoma cells compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic: What are the key synthetic pathways for this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting the pyrroloquinoline core with 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions.
  • Oxidation and cyclization : Controlled oxidation of intermediates using reagents like PCC (pyridinium chlorochromate) to form the tetrahydroquinoline ring system.
  • Critical parameters :
    • Temperature : Maintain ≤0°C during sulfonamide coupling to prevent side reactions .
    • Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps .
    • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Identify protons on the methoxy groups (δ ~3.8–4.0 ppm) and the sulfonamide NH (δ ~10–11 ppm) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and carbonyl C=O (1700–1650 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂O₅S: 465.1421) .

Advanced: How can reaction yields be optimized when introducing methoxy groups?

  • Ortho/meta-directing effects : Use protecting groups (e.g., acetyl) during electrophilic substitution to direct methoxy placement .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hours) while maintaining >80% yield .
  • pH control : Adjust to pH 7–8 during hydrolysis to minimize demethylation .

Advanced: How to resolve contradictions between computational and experimental bioactive conformations?

  • Molecular docking validation : Compare DFT-optimized geometries with X-ray crystallography data (if available) .
  • Dynamic simulations : Perform 100-ns MD simulations in explicit solvent to assess flexibility of the pyrroloquinoline core .
  • SAR studies : Synthesize analogs with modified substituents (e.g., halogenation) to test docking predictions .

Basic: What biological targets are hypothesized for this compound?

Based on structural analogs:

  • Kinase inhibition : Potential ATP-binding site interactions due to the sulfonamide’s hydrogen-bonding capacity .
  • GPCR modulation : The tetrahydroquinoline moiety may target serotonin or dopamine receptors .
  • Enzyme inhibition : Similar compounds show activity against carbonic anhydrase isoforms .

Advanced: How to design stability studies for hydrolytic degradation?

  • Forced degradation : Expose the compound to buffers at pH 1–13 (37°C, 24h) and monitor via HPLC .
  • Kinetic analysis : Use Arrhenius plots to predict degradation rates under physiological conditions (pH 7.4, 37°C) .
  • Protection strategies : Co-crystallize with cyclodextrins to enhance aqueous stability .

Basic: What purification challenges arise during synthesis?

  • Byproduct removal : Separate unreacted sulfonyl chloride using silica gel chromatography (eluent: 20% EtOAc/hexane) .
  • Solubility issues : Recrystallize from ethanol/water (3:1) to isolate high-purity crystals .

Advanced: How to determine binding kinetics with enzyme targets?

  • Surface plasmon resonance (SPR) : Immobilize the target enzyme and measure real-time association/dissociation rates .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry at 25°C .
  • Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon ligand binding .

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